molecular formula C18H40OSiSn B14272396 3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol CAS No. 138407-96-2

3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol

Katalognummer: B14272396
CAS-Nummer: 138407-96-2
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: ZVYVWTMJKJVQSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol is an organometallic compound featuring both tin and silicon atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as allyl alcohol, tributylstannane, and trimethylsilyl chloride.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A common solvent for this reaction is tetrahydrofuran (THF).

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This might include using continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The stannyl and silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine or iodine) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields saturated alcohols.

    Substitution: Results in the formation of new organometallic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds, particularly in cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in organometallic reactions. The tin and silicon atoms provide unique reactivity, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Tributylstannyl)prop-2-en-1-ol: Lacks the trimethylsilyl group, resulting in different reactivity.

    3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the tributylstannyl group, affecting its use in cross-coupling reactions.

    3-(Tributylstannyl)-3-(trimethylsilyl)propane: Saturated version, with different chemical properties.

Uniqueness

3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both tin and silicon atoms, which provide distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis, particularly for forming complex molecules.

Eigenschaften

CAS-Nummer

138407-96-2

Molekularformel

C18H40OSiSn

Molekulargewicht

419.3 g/mol

IUPAC-Name

3-tributylstannyl-3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H13OSi.3C4H9.Sn/c1-8(2,3)6-4-5-7;3*1-3-4-2;/h4,7H,5H2,1-3H3;3*1,3-4H2,2H3;

InChI-Schlüssel

ZVYVWTMJKJVQSD-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCO)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.